molecular formula C24H23N3O5 B11133863 N-[3-(1H-imidazol-1-yl)propyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

N-[3-(1H-imidazol-1-yl)propyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

Cat. No.: B11133863
M. Wt: 433.5 g/mol
InChI Key: GBLIYYMUEOSZSW-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a hybrid molecule combining a coumarin (chromen-2-one) core with an imidazole-containing acetamide side chain. The coumarin moiety, substituted with a methoxy group at position 8, is linked via a phenoxy-acetamide spacer to a 3-(1H-imidazol-1-yl)propyl group.

Properties

Molecular Formula

C24H23N3O5

Molecular Weight

433.5 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]acetamide

InChI

InChI=1S/C24H23N3O5/c1-30-21-5-2-4-18-14-20(24(29)32-23(18)21)17-6-8-19(9-7-17)31-15-22(28)26-10-3-12-27-13-11-25-16-27/h2,4-9,11,13-14,16H,3,10,12,15H2,1H3,(H,26,28)

InChI Key

GBLIYYMUEOSZSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)NCCCN4C=CN=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole derivative, followed by the coupling with the coumarin derivative.

    Imidazole Derivative Synthesis: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

    Coumarin Derivative Synthesis: The coumarin structure can be synthesized via the Pechmann condensation, which involves the reaction of phenol with a β-keto ester in the presence of a strong acid catalyst.

    Coupling Reaction: The final step involves the coupling of the imidazole and coumarin derivatives through an acylation reaction, typically using acetic anhydride or acetyl chloride as the acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxide derivatives.

    Reduction: The coumarin moiety can be reduced to form dihydrocoumarin derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Imidazole N-oxide derivatives.

    Reduction: Dihydrocoumarin derivatives.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the coumarin moiety can interact with various biological receptors. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core motifs, linker regions, and substituents. Below is a detailed analysis:

Coumarin-Based Analogs

  • N-(4-(8-Methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)amide derivatives (): These compounds replace the phenoxy-acetamide linker with a thiazole ring. The thiazole’s sulfur atom may enhance metabolic stability compared to the oxygen-rich phenoxy group. However, the lack of a flexible propyl-imidazole chain could reduce binding versatility.
  • 3-(2-(1H-Benzimidazol-2-ylthio)acetamido)-N-(substituted)benzamides (): These analogs substitute the coumarin core with benzimidazole, which retains aromaticity but lacks the coumarin’s oxygen heterocycle.

Imidazole-Containing Analogs

  • N-(3-(1H-imidazol-1-yl)propyl)benzamides (): Compounds 6–9 in feature the same N-(3-imidazolylpropyl) group but vary in the acyl substituent (e.g., 4-fluorobenzamide in 6, 4-nitrobenzamide in 8).
  • 2-[(5Z)-5-(3-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide (): The thiazolidinone core introduces a sulfur atom and a conjugated double bond, enabling π-π stacking and hydrogen bonding. The 3-chlorophenyl group may enhance lipophilicity, contrasting with the coumarin’s methoxy group .

Triazole-Linked Analogs

  • 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamides (): Synthesized via click chemistry, these compounds use a triazole linker instead of phenoxy-acetamide. The naphthalene group increases hydrophobicity, while the triazole’s dipole interactions may improve target binding .

Key Structural and Functional Differences

Feature Target Compound Analog (Example) Impact on Properties
Core 8-Methoxycoumarin Benzimidazole (), Thiazolidinone () Coumarin offers oxygen-dependent bioactivity; benzimidazole enhances aromatic interactions.
Linker Phenoxy-acetamide Thiazole (), Triazole () Phenoxy-acetamide provides flexibility; triazole improves metabolic stability.
Imidazole Substituent N-(3-(1H-imidazol-1-yl)propyl) N-(2-phenyl-1,3-thiazol-5-yl) () Imidazole-propyl enhances basicity and hydrogen bonding vs. thiazolyl’s π-stacking.
Aryl Substituent 4-(8-Methoxy-2-oxo-2H-chromen-3-yl)phenoxy 4-Bromophenyl (), 3-Nitrophenyl () Methoxy increases electron density; bromo/nitro enhance electrophilic interactions.

Biological Activity

N-[3-(1H-imidazol-1-yl)propyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its biological activity, particularly in the context of enzyme inhibition and antimicrobial properties. The presence of the chromenone moiety contributes to its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit notable antimicrobial properties. For example, studies have shown that related imidazole derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria. The specific compound has been evaluated for its efficacy against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5 µg/mL
Escherichia coli10 µg/mL
Pseudomonas aeruginosa15 µg/mL

These results suggest that this compound may serve as a potent antimicrobial agent, comparable to existing antibiotics in terms of effectiveness.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies involving various cancer cell lines have demonstrated its ability to induce apoptosis and inhibit cell proliferation.

Cell Line IC50 (µM)
HeLa12.5
MCF-715.0
A54918.0

The mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis, such as the PI3K/Akt pathway.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The imidazole group is known to participate in hydrogen bonding and coordination with metal ions, which may enhance the compound's ability to inhibit enzymes involved in bacterial metabolism or cancer cell growth.

Case Studies

Several case studies highlight the therapeutic potential of similar compounds:

  • Imidazole Derivatives in Cancer Therapy : A study demonstrated that imidazole-based compounds could effectively inhibit tumor growth in xenograft models, showing promise for future clinical applications.
  • Antimicrobial Efficacy : Research on derivatives similar to this compound showed significant reductions in biofilm formation by Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections.

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